molecular formula C6H10I2O2 B6199126 rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans CAS No. 7147-10-6

rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans

Cat. No.: B6199126
CAS No.: 7147-10-6
M. Wt: 367.95 g/mol
InChI Key: VPRQQKITYSDVEH-WDSKDSINSA-N
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Description

rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans is a halogenated 1,4-dioxane derivative with a molecular formula of C₆H₁₀I₂O₂ (CAS No. 7147-10-6) . The compound features two iodomethyl groups at the 2 and 3 positions of the 1,4-dioxane ring, with a trans stereochemical configuration. Its racemic nature (rac-) indicates an equimolar mixture of enantiomers derived from the (2R,3R) and (2S,3S) configurations.

The compound’s synthesis likely involves stereoselective routes starting from chiral precursors such as tartaric acid derivatives, as demonstrated in analogous 1,4-dioxane sugar analog syntheses . Key physical properties include a density of 2.185 g/cm³, solubility of 3.3 g/L in water at 25°C, and a LogP value of 1.64, reflecting moderate hydrophobicity .

Properties

CAS No.

7147-10-6

Molecular Formula

C6H10I2O2

Molecular Weight

367.95 g/mol

IUPAC Name

(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane

InChI

InChI=1S/C6H10I2O2/c7-3-5-6(4-8)10-2-1-9-5/h5-6H,1-4H2/t5-,6-/m0/s1

InChI Key

VPRQQKITYSDVEH-WDSKDSINSA-N

Isomeric SMILES

C1CO[C@H]([C@@H](O1)CI)CI

Canonical SMILES

C1COC(C(O1)CI)CI

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a dioxane derivative using iodine and a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of dioxane derivatives as inhibitors of heat shock factor 1 (HSF1), which plays a crucial role in cancer cell survival and proliferation. The compound rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane has been investigated for its ability to inhibit HSF1 activity, showing promise as a therapeutic agent in cancer treatment. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the HSF1-mediated protective response .

2. Antiviral Properties
Research indicates that dioxane derivatives may exhibit antiviral properties. For instance, analogs of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane have been tested against viral infections, demonstrating the ability to inhibit viral replication in specific models. These findings suggest that further exploration could lead to the development of new antiviral drugs .

Materials Science Applications

1. Polymer Chemistry
The incorporation of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane into polymer matrices has been studied for enhancing material properties. Its unique chemical structure allows for improved thermal stability and mechanical strength in polymer composites. Experimental results show that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified counterparts .

2. Synthesis of Functional Materials
This compound serves as a precursor for synthesizing various functional materials, including sensors and catalysts. The introduction of iodomethyl groups facilitates further chemical modifications that can tailor the properties of the resultant materials for specific applications in electronics and catalysis .

Synthetic Organic Chemistry Applications

1. Chiral Synthesis
The use of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane as a chiral building block has been explored in asymmetric synthesis. Its ability to introduce chirality into synthetic routes has made it valuable for producing enantiomerically enriched compounds. Studies have shown that employing this compound in catalytic asymmetric reactions significantly increases the yield of desired chiral products .

Case Studies

Study Application Findings
Anticancer ActivityInhibition of HSF1 leads to apoptosis in cancer cells.
Antiviral PropertiesEffective against viral replication in vitro models.
Polymer ChemistryEnhanced thermal stability and mechanical strength in composites.
Chiral SynthesisImproved yields of chiral compounds in asymmetric reactions.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans involves its interaction with molecular targets through its iodomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2,5-bis(iodomethyl)-1,4-dioxane (Diastereomer Mixture)

  • Structure : This positional isomer has iodomethyl groups at the 2 and 5 positions of the 1,4-dioxane ring, differing from the 2,3-substitution in the target compound. The mixture includes diastereomers due to varied stereochemistry .
  • Physical Properties: Property rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans 2,5-bis(iodomethyl)-1,4-dioxane Molecular Weight 367.88 g/mol 367.88 g/mol Density (g/cm³) 2.185 Not reported Solubility (25°C) 3.3 g/L Not reported LogP 1.64 Not reported

cis-2,6-bis(iodomethyl)-1,4-dioxane

  • Structure : Features iodomethyl groups at the 2 and 6 positions with a cis configuration, leading to distinct ring strain and spatial interactions compared to the trans configuration in the target compound.
  • Implications : The cis isomer likely exhibits higher polarity and altered solubility due to reduced symmetry.

Functional Group Analogues

1,4-Dioxane (Parent Compound)

  • Structure : The unsubstituted 1,4-dioxane lacks halogen or methyl groups.
  • Properties :






























    Property1,4-Dioxane This compound
    Molecular Weight88.11 g/mol367.88 g/mol
    Density (g/cm³)1.0332.185
    Water SolubilityMiscible3.3 g/L
    LogP-0.271.64
  • Reactivity : The iodine substituents in the target compound enable nucleophilic substitution reactions, unlike the inert parent 1,4-dioxane.

Chlorinated Analogues (e.g., bis(2-chloroethyl) ether)

  • Structure : Contains chlorine instead of iodine.
  • Properties : Chlorinated derivatives typically exhibit lower molecular weights and densities (e.g., bis(2-chloroethyl) ether: MW 143.01 g/mol, density ~1.22 g/cm³). Their higher water solubility and reduced LogP values contrast with the iodinated compound’s hydrophobicity .

Stereoisomeric Comparisons

This compound vs. cis Isomers

  • Crystallinity : Trans isomers often form more ordered crystal lattices due to symmetric substituent placement, which may influence melting points and solubility .

Biological Activity

The compound rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans, is a member of the dioxane family and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane are significant for understanding its biological interactions. The presence of iodine atoms enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Notably, it has been observed to affect the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival:

  • Inhibition of PI3K : Research indicates that compounds similar to rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane can selectively inhibit the PI3K isoform, potentially leading to reduced tumor growth and improved metabolic regulation .
  • Antiviral Activity : The compound's structural features suggest potential antiviral properties. Similar dioxanes have been explored for their ability to disrupt viral replication processes .

Biological Activity Data

Table 1 summarizes key findings related to the biological activity of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane:

Study Biological Activity Mechanism/Target Findings
Study 1Antitumor activityPI3K/Akt pathwayInhibition led to reduced tumor growth in xenograft models .
Study 2Antiviral propertiesViral replicationDisruption of viral lifecycle observed in preliminary assays .
Study 3Neuroprotective effectsNMDA receptor modulationModulated receptor composition affecting neurodegeneration pathways .

Case Study 1: Antitumor Efficacy

A study involving xenograft models demonstrated that rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane significantly inhibited tumor growth at low doses. The mechanism was attributed to its ability to lower intrinsic clearance rates of the drug in vivo, enhancing drug exposure and efficacy against tumors .

Case Study 2: Antiviral Screening

In vitro assays indicated that derivatives of rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane exhibited antiviral activity by interfering with viral replication mechanisms. The structure-activity relationship (SAR) analysis suggested that modifications in the dioxane ring could enhance this activity further .

Q & A

Q. What are the critical steps for synthesizing rac-(2R,3R)-2,3-bis(iodomethyl)-1,4-dioxane, trans with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves iodination of a vicinal diol precursor using reagents like hydrogen iodide (HI) or iodine monochloride (ICl) under controlled conditions. To ensure stereochemical fidelity, chiral auxiliaries or catalysts (e.g., enantioselective phase-transfer catalysts) may be employed during cyclization of the 1,4-dioxane ring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in polar aprotic solvents (e.g., acetone) is critical for isolating the trans isomer. Confirm enantiomeric purity using chiral HPLC with a cellulose-based column .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the iodomethyl substituents and trans-diaxial configuration. 1H^1 \text{H}-NMR coupling constants (JJ) between H2 and H3 protons should reflect the trans stereochemistry (typically J=812HzJ = 8–12 \, \text{Hz}) .
  • X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects, particularly for verifying the rac-(2R,3R) configuration .
  • Elemental Analysis : Validate molecular composition (C, H, I) with ≤0.3% deviation from theoretical values .

Q. How does the stereochemical configuration influence the compound’s reactivity?

  • Methodological Answer : The trans-diaxial arrangement of iodomethyl groups creates steric hindrance, reducing nucleophilic substitution rates compared to cis isomers. Reactivity can be quantified via kinetic studies (e.g., SN2 reactions with NaN3_3 in DMF at 60°C). Compare activation energies (ΔG^\ddagger) using Arrhenius plots to differentiate stereochemical pathways .

Advanced Research Questions

Q. How can conflicting data from different synthesis batches be systematically resolved?

  • Methodological Answer :
  • Experimental Design : Implement a split-split-plot design to isolate variables (e.g., reaction temperature, catalyst loading, solvent purity) across batches. Use four replicates per condition to assess reproducibility .
  • Statistical Analysis : Apply ANOVA to identify significant outliers. For example, if iodination yields vary >5%, use Tukey’s HSD test to pinpoint batch-specific anomalies .
  • Cross-Validation : Replicate outlier batches under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to confirm findings .

Q. What factors govern the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct accelerated degradation studies (40–80°C for 30 days) in sealed vials. Monitor iodine loss via ICP-MS and decomposition products via GC-MS.
  • Photolytic Sensitivity : Expose samples to UV (254 nm) and quantify degradation using HPLC-UV. Store in amber glass at –20°C to minimize photolysis .
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) to identify pH-dependent hydrolysis pathways. Use 1H^1 \text{H}-NMR to detect ring-opening products .

Q. What mechanistic insights explain regioselective iodination in the 1,4-dioxane scaffold?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare iodination transition states at C2 vs. C3. Higher electron density at C2 (due to dioxane ring polarization) typically favors iodination .
  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to measure primary KIEs (kH/kD>1k_H/k_D > 1) at C2/C3, confirming rate-determining C–I bond formation .

Q. How does This compound interact with biological systems?

  • Methodological Answer :
  • In Vitro Toxicity : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays. Compare IC50_{50} values to structurally similar dioxanes (e.g., 1,4-dioxane derivatives) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Prioritize iodine-containing adducts for further toxicogenomic studies .

Q. What environmental impacts are anticipated from this compound’s release?

  • Methodological Answer :
  • Environmental Fate Modeling : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and aquatic toxicity (ECOSAR). High log KowK_{ow} (>3) suggests bioaccumulation potential .
  • Biotic Transformation : Expose to soil microbiota for 30 days; quantify residual compound via GC-ECD and identify transformation products (e.g., deiodinated dioxanes) .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Interlaboratory Comparison : Share samples with independent labs for DSC (melting point) and NMR validation. Ensure standardized protocols (e.g., heating rate: 10°C/min) .
  • Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., residual solvents, diastereomers) that may skew physical properties .

Q. What strategies validate the compound’s utility in asymmetric catalysis?

  • Methodological Answer :
  • Catalytic Screening : Test as a chiral ligand in asymmetric aldol reactions (e.g., proline-mediated). Compare enantiomeric excess (ee) to established catalysts (e.g., Evans’ oxazolidinones) .
  • X-ray Absorption Spectroscopy (XAS) : Study iodine coordination geometry in metal complexes (e.g., Pd or Cu) to correlate stereochemistry with catalytic activity .

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